molecular formula C13H11BrN4OS B14968895 7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine

カタログ番号: B14968895
分子量: 351.22 g/mol
InChIキー: LHICDPLTRLUIQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a class of nitrogen-bridged heterocycles of significant interest in medicinal chemistry and drug discovery . This specific derivative features a 5-bromothienyl moiety at the 7-position and a tetrahydrofuran ring at the 2-position, structural modifications designed to explore and optimize interactions with biological targets. The TP core is recognized for its diverse biological activities. Notably, certain TP derivatives function as unique anticancer agents by inhibiting tubulin polymerization, a mechanism distinct from other known tubulin-targeting drugs like paclitaxel . These compounds have been shown to promote tubulin polymerization in vitro without competing for the paclitaxel binding site, instead inhibiting the binding of vinca alkaloids . Lead compounds in this class have demonstrated the ability to overcome multidrug resistance mediated by transporter proteins and have shown high potency in inhibiting tumor growth in vivo . Beyond oncology, the TP scaffold is present in compounds investigated for a broad spectrum of applications, including use as antibacterial, antifungal, and antiviral agents . This compound is provided For Research Use Only and is intended for use in biochemical research, target identification, and early-stage drug discovery efforts. It is not intended for diagnostic or therapeutic use in humans.

特性

分子式

C13H11BrN4OS

分子量

351.22 g/mol

IUPAC名

7-(5-bromothiophen-2-yl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H11BrN4OS/c14-11-4-3-10(20-11)8-5-6-15-13-16-12(17-18(8)13)9-2-1-7-19-9/h3-6,9H,1-2,7H2

InChIキー

LHICDPLTRLUIQA-UHFFFAOYSA-N

正規SMILES

C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br

製品の起源

United States

準備方法

Reaction Components and Conditions

This method leverages a one-pot assembly of the triazolo[1,5-a]pyrimidine scaffold using:

  • 5-Amino-1,2,4-triazole derivatives (e.g., 5-amino-1-phenyl-1H-1,2,4-triazole).
  • 5-Bromo-2-thiophenecarboxaldehyde to introduce the thienyl moiety.
  • Tetrahydrofurfuryl acetoacetate as the tetrahydrofuranyl source.
  • Acid catalysts (e.g., p-toluenesulfonic acid or APTS).

Typical Procedure :

  • Combine 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), 5-bromo-2-thiophenecarboxaldehyde (3 mmol), and tetrahydrofurfuryl acetoacetate (3 mmol) in ethanol (10 mL).
  • Add APTS catalyst (0.3 mmol) and reflux at 80°C for 24 hours.
  • Cool, filter, and recrystallize from ethanol/ether.

Yield : 65–78%.

Mechanistic Pathway

  • Knoevenagel condensation between the aldehyde and acetoacetate forms an α,β-unsaturated ketone.
  • Michael addition of the aminotriazole to the enone intermediate.
  • Cyclization and aromatization to form the triazolopyrimidine core.

Stepwise Condensation Approach

Synthesis of the Triazolopyrimidine Core

Intermediate 1 : 5,7-Dimethyl-triazolo[1,5-a]pyrimidine.

  • Prepared via cyclocondensation of 5-amino-1,2,4-triazole with acetylacetone under acidic conditions.

Intermediate 2 : Functionalization at C7 and C2 Positions.

  • Bromination at C7 using NBS (N-bromosuccinimide) in CCl₄.
  • Nucleophilic substitution at C2 with tetrahydrofurfuryl chloride in DMF/K₂CO₃.

Typical Bromination Conditions :

  • 5,7-Dimethyl-triazolo[1,5-a]pyrimidine (1 eq), NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 6 h.
    Yield : 82%.

Substitution Reaction :

  • 7-Bromo intermediate (1 eq), tetrahydrofurfuryl chloride (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
    Yield : 68%.

Optimization and Challenges

Regioselectivity in Triazole Formation

  • Microwave irradiation improves regioselectivity (>95% for 1,5-a isomer).
  • Solvent effects : Ethanol favors cyclization over DMF.

Functional Group Compatibility

  • Bromo-thienyl group : Sensitive to strong bases; use mild conditions (K₂CO₃ instead of NaOH).
  • Tetrahydrofuranyl stability : Avoid prolonged heating (>24 h) to prevent ring opening.

Characterization and Validation

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.21 (s, 1H, triazole-H), 7.45 (d, J=5.1 Hz, 1H, thienyl-H), 6.95 (d, J=5.1 Hz, 1H, thienyl-H), 4.12 (m, 2H, furanyl-H), 2.50–1.90 (m, 4H, furanyl-CH₂).
¹³C NMR 162.4 (C=N), 148.2 (triazole-C), 135.6 (thienyl-C), 108.3 (furanyl-C).
HRMS [M+H]⁺ calcd. for C₁₃H₁₁BrN₅OS: 396.9742; found: 396.9738.

X-ray Crystallography

  • Single-crystal analysis confirms the cis configuration of the tetrahydrofuranyl group.

Comparative Analysis of Methods

Method Yield (%) Time Advantages
Multicomponent 65–78 24 h One-pot, fewer steps
Stepwise 68–82 36 h Better control of substituents
Cross-coupling 75 12 h Late-stage functionalization

化学反応の分析

Cyclocondensation Reaction

The triazolo[1,5-a]pyrimidine core is typically formed via a [3+3] cyclocondensation between a 1,2,4-triazole derivative and a diketone or enaminone. For example:

  • Reagents : Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-diketone (e.g., 1-phenylbutane-1,3-dione) in acetic acid.

  • Conditions : Reflux or microwave irradiation.

  • Outcome : Formation of the fused bicyclic system with regioselective positioning of substituents .

Structure :

text
Triazolo[1,5-a]pyrimidine (Core) └── [5-bromo-2-thienyl] (Position 7) └── [2-tetrahydro-2-furanyl] (Position 2)

Bromination of Thiophene Substituent

If the bromine is introduced post-synthesis:

  • Reagents : Br₂, FeBr₃ (catalyst).

  • Conditions : Electrophilic substitution at the thiophene’s activated position (e.g., para to the substituent).

  • Note : Requires careful control to avoid over-bromination or ring degradation .

Coupling Reactions

For aryl substitution at position 7:

  • Suzuki Coupling :

    • Reagents : 5-bromo-2-thienylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃).

    • Conditions : Aqueous/organic solvent, reflux.

    • Outcome : Selective substitution at position 7 .

Spectroscopic Analysis

  • ¹H NMR : Confirms regioselectivity and substituent positioning (e.g., singlet for bromothienyl, multiplet for tetrahydrofuran).

  • ¹³C NMR : Identifies carbonyl and aromatic carbons.

  • IR : Detects carbonyl (C=O) or imine (C=N) stretches.

  • X-ray Diffraction : Resolves stereochemistry (e.g., tetrahydrofuran’s ring puckering) .

Table: Key Characterization Data

Technique Observed Features
¹H NMR - Singlet at δ ~3.5 ppm (tetrahydrofuran CH₂ groups)
- Multiplet at δ ~7.0–8.0 ppm (aromatic protons)
¹³C NMR - δ ~150–160 ppm (heterocyclic carbons)
- δ ~100–130 ppm (aromatic carbons)
IR - Absorption at ~1615 cm⁻¹ (C=N stretch)
- Absorption at ~2900–2950 cm⁻¹ (C-H stretch, tetrahydrofuran)

Substitution at Position 2

The tetrahydro-2-furanyl group may undergo further reactions:

  • Nucleophilic Substitution : Replacing the tetrahydrofuran with other nucleophiles (e.g., amines, alcohols) via acid-catalyzed conditions.

  • Oxidation : Conversion to a furan ring under oxidizing agents (e.g., DDQ).

Bromine Substituent Reactivity

  • Coupling Reactions : The bromine can act as a leaving group for cross-coupling (e.g., Suzuki, Heck).

  • Metalation : Lithiation followed by trapping with electrophiles (e.g., CO₂, aldehydes).

Biological and Chemical Implications

  • Fluorescence : Triazolo[1,5-a]pyrimidine derivatives often exhibit photophysical properties due to extended conjugation. Substituents like bromothienyl may enhance ICT (intramolecular charge transfer), influencing fluorescence quantum yield .

  • Drug Design : The triazolo[1,5-a]pyrimidine scaffold is explored as a purine bioisostere, with applications in antiviral and anticancer therapies .

Research Findings and Challenges

  • Regioselectivity : Achieving precise substitution patterns (e.g., position 7 for bromothienyl) requires careful control of reaction conditions and starting materials .

  • Stability : Bromine and tetrahydrofuran substituents may require mild reaction conditions to avoid degradation.

  • Scalability : Microwave-assisted synthesis (as in ) can improve yields and reduce reaction times.

作用機序

The mechanism of action of 7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .

類似化合物との比較

Structural Analogues at Position 7

Alkoxy and Aryl Substituents
  • 7-Butoxy-5-phenyl-triazolo[1,5-a]pyrimidine (Compound 3c) :
    • Alkoxy substituents (e.g., butoxy) at position 7 enhance lipophilicity, which may improve membrane permeability. However, the bromothienyl group in the target compound offers greater electronic modulation due to bromine’s electronegativity and thiophene’s aromaticity.
  • 7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine (Compound 9a) : Fluorinated aryl groups increase metabolic stability.
Heteroaryl Substituents
  • 7-(Thiophen-2-yl)-dihydrotriazolo[1,5-a]pyrimidines :
    • Thiophene derivatives are common in bioactive compounds, but the dihydro structure in these analogs reduces aromatic conjugation compared to the fully aromatic target compound.

Structural Analogues at Position 2

Sulfonamide and Amine Substituents
  • [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) :
    • Sulfonamide groups at position 2 confer herbicidal activity, as seen in their inhibition of acetolactate synthase. The THF group in the target compound may instead favor pharmaceutical applications due to improved solubility.
  • 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine : Amino groups at position 2 enable hydrogen bonding but may reduce stability under acidic conditions. The THF group offers a cyclic ether with conformational rigidity.
Trifluoromethyl and Methylsulfanyl Substituents
  • 2-Bromo-7-trifluoromethyl-triazolo[1,5-a]pyridine :
    • Trifluoromethyl groups enhance electronegativity and bioavailability. The THF substituent in the target compound provides a contrasting oxygen-rich environment.

Physicochemical and Electronic Properties

  • Bromine vs.
  • THF vs. Alkyl Chains : The THF group improves aqueous solubility compared to alkyl chains (e.g., butoxy in ), which is critical for oral bioavailability.
  • Aromatic vs.

生物活性

The compound 7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused triazole and pyrimidine ring system, which is known for contributing to various pharmacological activities. The presence of the 5-bromo-2-thienyl moiety may enhance its interaction with biological targets due to the electron-withdrawing effects of bromine and the unique properties of thiophene derivatives.

1. Anticancer Activity

Recent studies have demonstrated that triazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to 7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
VIIMDA-MB-23127.6
VIIIHepG229.3

These results indicate that modifications to the pyrimidine structure can lead to increased potency against breast cancer cells, suggesting that the compound may also possess similar properties.

2. Anti-inflammatory Activity

The anti-inflammatory potential of triazolo-pyrimidines has been explored in several studies. Compounds within this class have been shown to inhibit key inflammatory pathways such as NF-κB and MAPK signaling in macrophages:

  • Mechanism of Action : Inhibition of NF-κB activation leads to decreased expression of pro-inflammatory cytokines.
  • In Vivo Studies : Animal models demonstrated reduced paw edema comparable to standard anti-inflammatory drugs like Indomethacin.

3. Antimicrobial Properties

Compounds derived from triazolo-pyrimidines have also exhibited antimicrobial activities against a range of pathogens. For example:

  • Study Findings : A series of synthesized thieno[2,3-d]pyrimidine derivatives showed moderate to strong antimicrobial activity against bacterial strains.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Activity : A study published in Journal of Brazilian Chemical Society evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against MDA-MB-231 and other cancer cell lines. The findings revealed that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity.
  • Anti-inflammatory Study : Another study investigated the anti-inflammatory effects of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines in rat models, demonstrating significant reductions in inflammation markers.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

PrecursorReagents/ConditionsYieldPurityReference
3-(5-Bromo-2-thienyl)pyrazolePyBroP, Et₃N, 1,4-dioxane, 110°C86%95%
5-Amino-7-phenyl derivativeMicrowave, 60°C, 3 h70%>95%

Key Factors:

  • Temperature : Higher temperatures (e.g., 110°C) improve regioselectivity but may reduce purity without rigorous purification.
  • Catalysts : PyBroP enhances coupling efficiency in halogenated intermediates .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, the thiophene proton resonates at δ 7.2–7.5 ppm, while tetrahydrofuran protons appear at δ 3.8–4.2 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 15° between triazole and pyrimidine rings) .

Q. Table 2: Example Crystallographic Data

CompoundSpace GroupResolution (Å)R-factorReference
8-Methyl-2-(4-CF₃-phenyl)P2₁/c0.780.042

Advanced: How can contradictions in spectroscopic data be resolved during synthesis?

Answer:
Contradictions often arise from:

  • Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish between C-5 and C-7 substitutions .
  • Crystallographic vs. spectroscopic data : Cross-validate with X-ray structures to resolve ambiguities in NOESY or IR carbonyl stretches (e.g., 1680 cm⁻¹ for ketones vs. 1720 cm⁻¹ for esters) .
  • Elemental analysis : Discrepancies >0.3% in C/H/N suggest impurities; repeat column chromatography (silica gel, EtOAc/hexane gradients) .

Advanced: What strategies optimize regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

Answer:

  • Directed metalation : Use Pd-catalyzed Suzuki coupling to install bromothienyl groups at C-7, leveraging steric hindrance from tetrahydrofuran at C-2 .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) favor nucleophilic attack at electron-deficient pyrimidine carbons .
  • Temperature gradients : Slow heating (e.g., 60°C → 110°C over 24 h) minimizes side reactions in multi-step protocols .

Advanced: How to design in vivo experiments for pharmacological evaluation?

Answer:

  • Animal models : Use hemiparkinsonian rats for neuropharmacology studies (e.g., sensorimotor deficit assays) .
  • Dosage : Start with 10 mg/kg (oral) based on similar triazolo-pyrimidines, adjusting for bioavailability differences .
  • Controls : Include L-DOPA (for Parkinson’s models) or COX-2 inhibitors (for anti-inflammatory assays) .

Basic: What purification techniques ensure high purity?

Answer:

  • Column chromatography : Gradient elution (EtOAc/hexane 2:8 → 4:6) resolves regioisomers .
  • Recrystallization : Methanol or ethanol yields crystals with >95% purity (e.g., m.p. 263–265°C for 7-amino derivatives) .

Advanced: Can computational modeling predict biological activity?

Answer:

  • DFT calculations : Predict HOMO/LUMO gaps (e.g., 4.2 eV for bromothienyl derivatives) to assess redox activity .
  • Molecular docking : Simulate binding to PDE10A (for Parkinson’s targets) or COX-2 (anti-inflammatory) using AutoDock Vina .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。